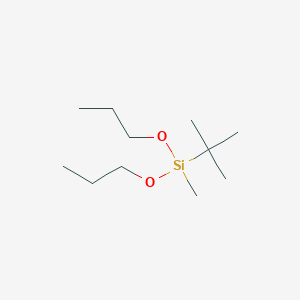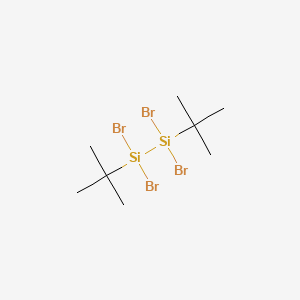
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is a chemical compound with the molecular formula C12H28Br4Si2. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of four bromine atoms and two tert-butyl groups attached to a disilane backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane typically involves the bromination of 1,2-di-tert-butyldisilane. The reaction is carried out using bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4). The reaction conditions usually require a controlled temperature to ensure the selective bromination of the disilane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is monitored to prevent over-bromination and to ensure the desired product is obtained.
化学反应分析
Types of Reactions
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form 1,2-di-tert-butyldisilane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of disiloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed
Substitution: Formation of hydroxylated or alkoxylated disilanes.
Reduction: Formation of 1,2-di-tert-butyldisilane.
Oxidation: Formation of disiloxanes.
科学研究应用
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon compounds.
Biology: Investigated for its potential use in biological systems, particularly in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用机制
The mechanism of action of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane involves the interaction of its bromine atoms with various nucleophiles or reducing agents. The molecular targets include nucleophilic sites on other molecules, leading to substitution or reduction reactions. The pathways involved in these reactions are typically governed by the electronic and steric effects of the tert-butyl groups and the disilane backbone.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in terms of bromine content but lacks the silicon backbone.
1,2-Dibromo-1,1,2,2-tetramethyldisilane: Similar silicon backbone but with fewer bromine atoms.
1,1,2,2-Tetrachlorodisilane: Similar silicon backbone but with chlorine atoms instead of bromine.
Uniqueness
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is unique due to the presence of both tert-butyl groups and bromine atoms on a disilane backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
155166-08-8 |
|---|---|
分子式 |
C8H18Br4Si2 |
分子量 |
490.01 g/mol |
IUPAC 名称 |
dibromo-tert-butyl-[dibromo(tert-butyl)silyl]silane |
InChI |
InChI=1S/C8H18Br4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |
InChI 键 |
HQSCRVRUAIJFGT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si]([Si](C(C)(C)C)(Br)Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
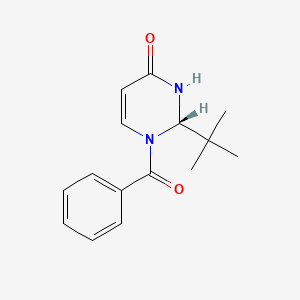
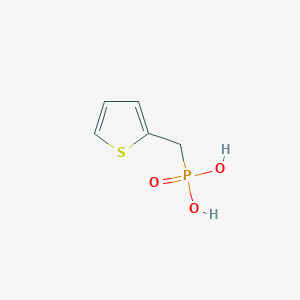
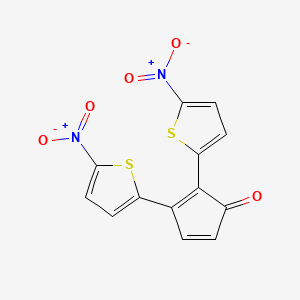
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
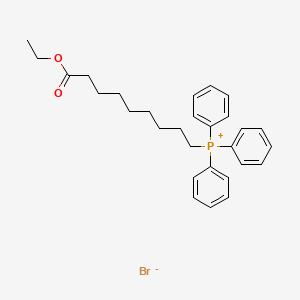
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
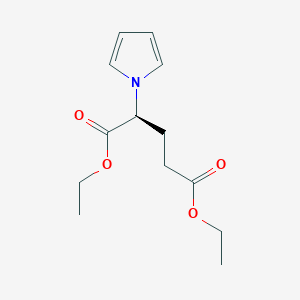
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
